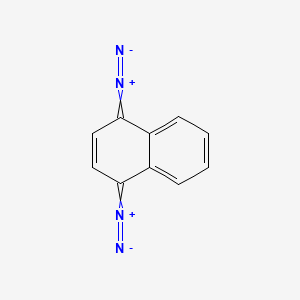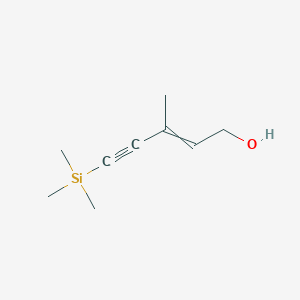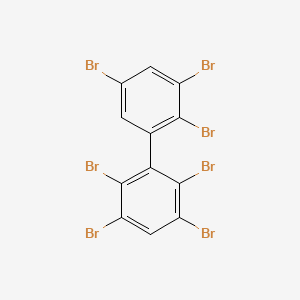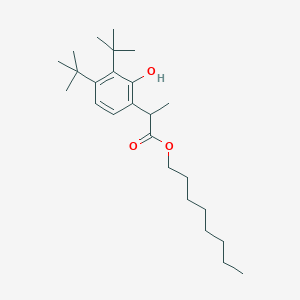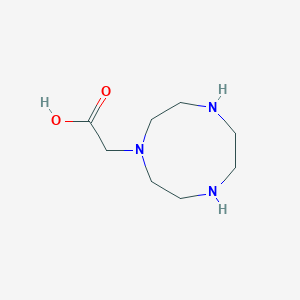
2-(1,4,7-Triazonan-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4,7-Triazonan-1-yl)acetic acid is a chemical compound with the molecular formula C8H17N3O2 and a molecular weight of 187.239 g/mol . It is known for its unique structure, which includes a triazonane ring, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4,7-Triazonan-1-yl)acetic acid typically involves the reaction of 1,4,7-triazonane with chloroacetic acid under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1,4,7-Triazonan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazonane ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
2-(1,4,7-Triazonan-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1,4,7-Triazonan-1-yl)acetic acid involves its ability to chelate metal ions. This chelation process can affect various molecular targets and pathways, including enzyme activity and metal ion transport . The compound’s structure allows it to form stable complexes with metals, which can be utilized in various applications .
Comparaison Avec Des Composés Similaires
1,4,7-Triazonane: A similar compound with a triazonane ring but without the acetic acid group.
1,4,7-Triazonan-1-yl-acetic acid tert-butyl ester: A derivative with a tert-butyl ester group.
Uniqueness: 2-(1,4,7-Triazonan-1-yl)acetic acid is unique due to its combination of the triazonane ring and the acetic acid group, which enhances its chelating ability and makes it suitable for various applications .
Propriétés
Numéro CAS |
120703-02-8 |
|---|---|
Formule moléculaire |
C8H17N3O2 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
2-(1,4,7-triazonan-1-yl)acetic acid |
InChI |
InChI=1S/C8H17N3O2/c12-8(13)7-11-5-3-9-1-2-10-4-6-11/h9-10H,1-7H2,(H,12,13) |
Clé InChI |
SQWPTEOHBLSZQE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(CCN1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


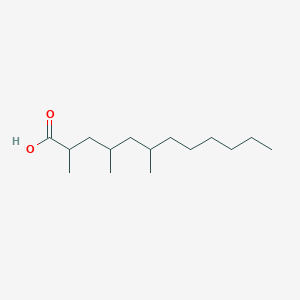
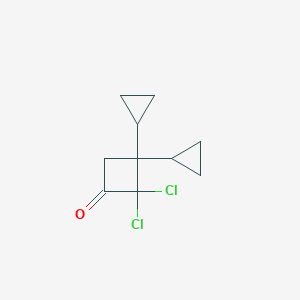
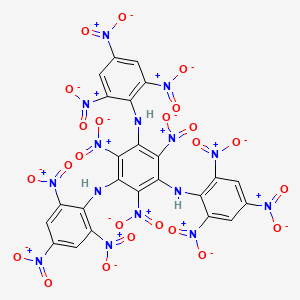
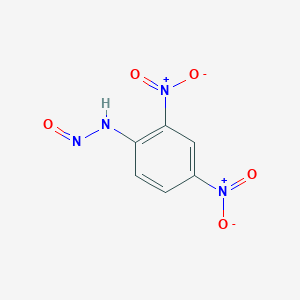
![6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14302687.png)
![4-Methylphenyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B14302705.png)
![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)
